molecular formula C11H9N3O3 B3137649 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid CAS No. 439111-01-0

5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid

Cat. No.: B3137649
CAS No.: 439111-01-0
M. Wt: 231.21 g/mol
InChI Key: KRNUDERMQMFYDE-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a triazine derivative with a methoxy group and a phenyl group. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion into the final product. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 6-Chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine

Comparison: Compared to similar compounds, 5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. For instance, the presence of the methoxy group can influence its solubility and interaction with other molecules, making it suitable for specific applications that other triazine derivatives may not be able to fulfill .

Properties

IUPAC Name

5-methoxy-3-phenyl-1,2,4-triazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-10-8(11(15)16)13-14-9(12-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNUDERMQMFYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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